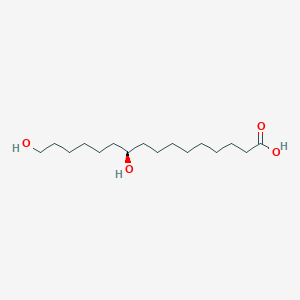
(R)-10,16-Dihydroxyhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-10,16-Dihydroxyhexadecanoic acid is a natural product found in Salvia and Agave americana with data available.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
10,16-DHPA exhibits surfactant properties, making it useful as an emulsifier in various formulations. Its ability to stabilize emulsions is attributed to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances . This property is particularly beneficial in cosmetic formulations and food products.
Nutritional Role
This compound has been identified as a nutrient source and energy storage molecule within certain plant species. Its presence in tomatoes and gooseberries suggests potential applications as a biomarker for dietary intake of these foods .
Pathogen Resistance
Research has indicated that stereoisomers of 10,16-DHPA may play a role in plant defense mechanisms against pathogens such as Colletotrichum trifolii. The (R)-enantiomer has shown varying degrees of efficacy in activating plant defense responses . This suggests potential applications in agricultural biopesticides or as natural fungicides.
Case Study 1: Polymerization Techniques
A study focused on the enzymatic polymerization of 10,16-DHPA highlighted the efficiency of using ionic liquids as solvents. The research demonstrated that polymerization could be achieved at lower temperatures while maintaining high conversion rates and molecular weights. This method not only enhances the sustainability of the process but also opens avenues for utilizing agro-residual waste .
Case Study 2: Food Science Applications
In food science, the identification of 10,16-DHPA as a biomarker for tomato consumption has implications for nutritional studies and dietary assessments. Its quantification could aid in understanding dietary patterns and health outcomes linked to tomato consumption .
Eigenschaften
Molekularformel |
C16H32O4 |
|---|---|
Molekulargewicht |
288.42 g/mol |
IUPAC-Name |
(10R)-10,16-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m1/s1 |
InChI-Schlüssel |
VJZBXAQGWLMYMS-OAHLLOKOSA-N |
Isomerische SMILES |
C(CCCCC(=O)O)CCC[C@H](CCCCCCO)O |
Kanonische SMILES |
C(CCCCC(=O)O)CCCC(CCCCCCO)O |
Synonyme |
(R)-10,16-dihydroxyhexadecanoic acid (S)-10,16-dihydroxyhexadecanoic acid 10,16-DHHA 10,16-dihydroxyhexadecanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















